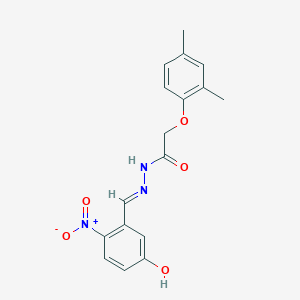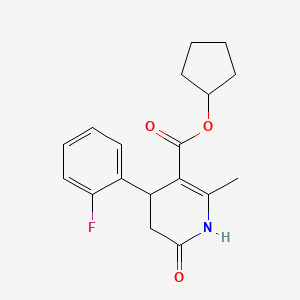![molecular formula C16H19N3O4 B5507311 methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical under investigation is related to a family of compounds that have been studied for their structural uniqueness and potential applications in various fields, including organic electronics and medicinal chemistry. The compound is characterized by the presence of a piperidine moiety, a carbonyl group, and a benzoate ester.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that start with readily available starting materials. For example, compounds with complex structures similar to the one have been synthesized through reactions involving chloromethyloxirane, indicating the potential for incorporating oxirane groups into the structure (Krutošíková, Labudova, & Dandárová, 2001).
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated using techniques such as X-ray diffraction, revealing intricate details about their conformation and the orientation of various functional groups. For instance, studies have shown how the crystal structure of related compounds can display significant conjugation within their moieties, affecting their electronic properties and interactions (Moser, Bertolasi, & Vaughan, 2005).
Applications De Recherche Scientifique
Antibacterial Properties
Planarity of Benzoyldithiocarbazate Tuberculostatics
The study on benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate, a compound with structural similarities to the requested chemical, emphasized its potential in antibacterial applications. The research demonstrated that specific structural modifications, such as the substitution of the aromatic ring, significantly influence the biological activity against various bacterial strains, suggesting a pathway for developing new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Chemical Structure Analysis
X-ray Crystallographic Study of Triazenes
This research focused on the crystal structure analysis of related compounds, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. Such studies are crucial for understanding the molecular conformation, which is vital for predicting reactivity and interactions with biological targets. The insights from these analyses contribute to the rational design of new compounds with desired biological activities (Little, Jenkins, & Vaughan, 2008).
Catalytic Applications
Aerobic Oxidation Catalyzed by a Pd System
Research on the palladium(II) acetate catalyzed aerobic oxidation of benzylic positions highlighted the efficacy of using specific ligands for selective oxidation processes. This study is indicative of the potential for methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate derivatives in catalysis, offering pathways to synthesize carbonyl and carboxy derivatives efficiently (Urgoitia et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(E)-[(2-oxo-2-piperidin-1-ylacetyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-16(22)13-7-5-12(6-8-13)11-17-18-14(20)15(21)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVQOIONSQROK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-{2-[oxo(piperidin-1-yl)acetyl]hydrazinylidene}methyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)


![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)